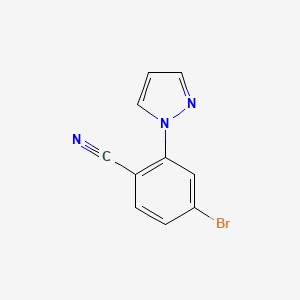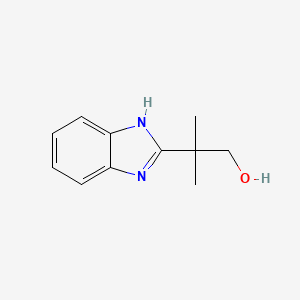
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol
概要
説明
Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in various fields due to their diverse biological activities .
Synthesis Analysis
The synthesis of benzodiazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or ketones .Molecular Structure Analysis
The molecular structure of benzodiazole derivatives can be analyzed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
Benzodiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodiazole derivatives, such as melting point, solubility, and stability, can be determined using various analytical techniques .科学的研究の応用
Synthesis and Characterization of Complexes
Research has explored the synthesis and characterization of complexes involving benzimidazole derivatives, highlighting their potential in various applications. For instance, the study by Tavman (2006) focused on synthesizing Zn(II) complexes with 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols, revealing the solvent effect on complexation and the formation of chelate structures with varying M:L ratios depending on the ligands and Zn(II) salts used. This study underscores the importance of solvent choice and ligand structure in the complexation behavior of benzimidazole derivatives (Tavman, 2006).
DNA Binding, Cellular DNA Lesion, and Cytotoxicity
Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and evaluated their DNA binding, cellular DNA lesion effects, and cytotoxicity against several cancer cell lines. Their work demonstrates the potential therapeutic applications of these complexes in oncology, particularly highlighting the complexes' ability to bind DNA through an intercalative mode and their substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines (Paul et al., 2015).
Development of Novel Compounds with Potential Biological Activities
Research by Sharma et al. (2012) involved the synthesis of novel 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives, showcasing their antimicrobial evaluation against gram-negative and gram-positive bacteria. This study not only highlights the antimicrobial potential of these compounds but also emphasizes the significance of quantitative structure-activity relationship (QSAR) studies in understanding the correlation between molecular descriptors and biological activity (Sharma et al., 2012).
作用機序
Target of Action
Compounds containing the benzimidazole moiety are known to interact with a variety of biological targets. For instance, some benzimidazole derivatives are known to target the serine/threonine-protein kinase Chk1 .
Mode of Action
The interaction of benzimidazole derivatives with their targets can lead to a variety of effects. For instance, some benzimidazole derivatives can inhibit the activity of their target proteins, leading to alterations in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Benzimidazole derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol” can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,7-14)10-12-8-5-3-4-6-9(8)13-10/h3-6,14H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMHOJIVBSCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



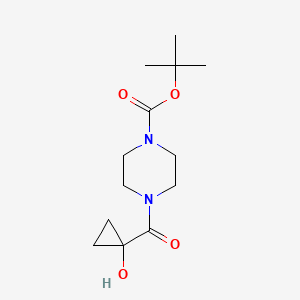
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)
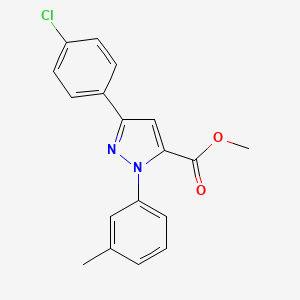

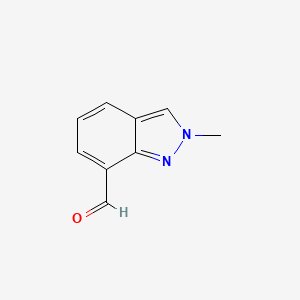

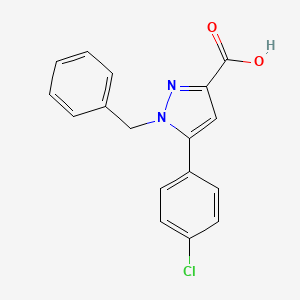


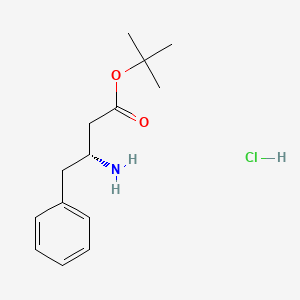
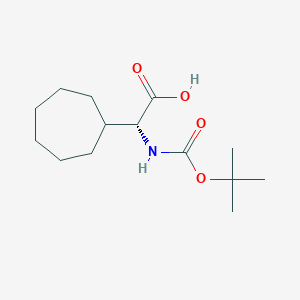
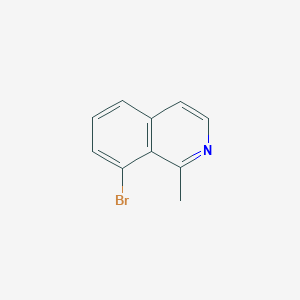
![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)
